Cas no 2171917-00-1 (2-1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid)
L'acido 2-[1-(2-idrossi-2-metilpropil)-5-(metossimetil)-1H-1,2,3-triazol-4-il]acetico è un composto eterociclico innovativo caratterizzato da una struttura triazolica funzionalizzata. La presenza del gruppo idrossi e metossimetile conferisce alla molecola una buona solubilità in mezzi polari, mentre la porzione acida ne facilita la formazione di sali stabili. Questo derivato triazolico mostra interessanti proprietà chimico-fisiche, tra cui un'elevata stabilità termica e una reattività selettiva che lo rendono particolarmente adatto per applicazioni in sintesi farmaceutica. La sua architettura molecolare consente potenziali interazioni con bersagli biologici, suggerendo possibili utilizzi come intermedio nella produzione di principi attivi. La combinazione di gruppi funzionali donatori e accettori di legami idrogeno ne favorisce l'incorporazione in sistemi molecolari complessi.
2171917-00-1 structure
Product Name:2-1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid
Numero CAS:2171917-00-1
MF:C10H17N3O4
MW:243.259682416916
CID:5985440
PubChem ID:165833267
Update Time:2025-10-31
2-1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid
- EN300-1599346
- 2171917-00-1
- 2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
-
- Inchi: 1S/C10H17N3O4/c1-10(2,16)6-13-8(5-17-3)7(11-12-13)4-9(14)15/h16H,4-6H2,1-3H3,(H,14,15)
- Chiave InChI: BNGUCEDGTPOOCO-UHFFFAOYSA-N
- Sorrisi: OC(C)(C)CN1C(COC)=C(CC(=O)O)N=N1
Proprietà calcolate
- Massa esatta: 243.12190603g/mol
- Massa monoisotopica: 243.12190603g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 17
- Conta legami ruotabili: 6
- Complessità: 272
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.3
- Superficie polare topologica: 97.5Ų
2-1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1599346-0.05g |
2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2171917-00-1 | 0.05g |
$1584.0 | 2023-06-04 | ||
| Enamine | EN300-1599346-0.1g |
2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2171917-00-1 | 0.1g |
$1660.0 | 2023-06-04 | ||
| Enamine | EN300-1599346-0.25g |
2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2171917-00-1 | 0.25g |
$1735.0 | 2023-06-04 | ||
| Enamine | EN300-1599346-0.5g |
2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2171917-00-1 | 0.5g |
$1811.0 | 2023-06-04 | ||
| Enamine | EN300-1599346-1.0g |
2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2171917-00-1 | 1g |
$1887.0 | 2023-06-04 | ||
| Enamine | EN300-1599346-2.5g |
2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2171917-00-1 | 2.5g |
$3696.0 | 2023-06-04 | ||
| Enamine | EN300-1599346-5.0g |
2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2171917-00-1 | 5g |
$5470.0 | 2023-06-04 | ||
| Enamine | EN300-1599346-10.0g |
2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2171917-00-1 | 10g |
$8110.0 | 2023-06-04 | ||
| Enamine | EN300-1599346-50mg |
2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2171917-00-1 | 50mg |
$1584.0 | 2023-09-23 | ||
| Enamine | EN300-1599346-100mg |
2-[1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2171917-00-1 | 100mg |
$1660.0 | 2023-09-23 |
2-1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid Letteratura correlata
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
2171917-00-1 (2-1-(2-hydroxy-2-methylpropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso